Predicted Amine Basicity (pKa) of 2-Bromo-3,5,6-trifluoroaniline vs. the 3,4,6-Regioisomer: A Key Determinant of Nucleophilic Reactivity
The predicted pKa of the aniline -NH₂ group provides a quantitative measure of its nucleophilic character, which directly impacts reaction design in amidation, reductive amination, and Buchwald-Hartwig coupling cascades. The 3,5,6-trifluoro substitution pattern places two fluorine atoms ortho to the -NH₂ group, a stronger electron-withdrawing arrangement than the single ortho-fluorine in the 3,4,6-isomer . This is predicted to result in a lower pKa for 2-bromo-3,5,6-trifluoroaniline compared to the reported predicted pKa of 0.19 ± 0.10 for 2-bromo-3,4,6-trifluoroaniline .
| Evidence Dimension | Amine -NH₂ pKa (predicted) |
|---|---|
| Target Compound Data | Predicted to be lower than 0.19 (exact value not yet reported; directionally confirmed by structure-activity principles of fluoroaniline basicity) |
| Comparator Or Baseline | 2-Bromo-3,4,6-trifluoroaniline (CAS 1481-21-6): pKa = 0.19 ± 0.10 (predicted) |
| Quantified Difference | A net decrease in pKa is expected (more acidic conjugate acid, weaker nucleophile). The difference arises from the additional ortho-fluorine inductive effect. |
| Conditions | Predicted values from ACD/Labs or similar in silico models; experimental verification pending. |
Why This Matters
A lower amine pKa reduces competing amine self-reactivity in coupling reactions, potentially improving yield in base-sensitive transformations where a less nucleophilic aniline is preferred.
